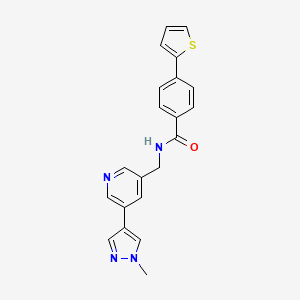

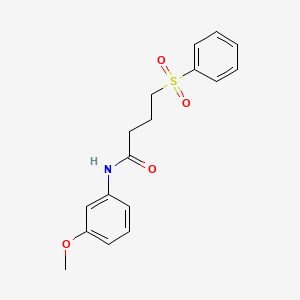

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol” belong to a class of organic compounds known as nitrobenzenes . These compounds contain a nitro group attached to a benzene ring . Nitrobenzenes are used in the synthesis of a variety of chemical products, including dyes, pharmaceuticals, and synthetic rubber .

Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into an organic compound . For instance, imidazole can undergo a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy . NMR takes advantage of the magnetic properties of certain nuclei and can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Nitrobenzenes can undergo a variety of chemical reactions. For example, they can be reduced to the corresponding amines in the presence of a reducing agent . They can also participate in electrophilic substitution reactions .Scientific Research Applications

1. Pharmacological Activity and Toxicity

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol derivatives have been a focus of research due to their potential in drug development. Research has found a correlation between the pharmacological activity of synthesized compounds and their structure. Studies demonstrate that certain derivatives of 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol exhibit low toxicity, making them candidates for further pharmacological exploration (Shcherbak, Kaplaushenko, & Belenichev, 2014).

2. Antimicrobial Activity

Synthesized 1,2,4-triazoles, including variants of 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol, have demonstrated significant antibacterial activity. This finding highlights their potential use in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).

3. Metabolism in Biological Systems

Studies on the in vivo metabolism of related triazole compounds in rats have revealed pathways like reduction, N-acetylation, and N-dealkylation. This research provides insights into how these compounds might be metabolized in biological systems, which is crucial for drug development (Oruç, Kabasakal, & Rollas, 2003).

4. Energetic Materials

Some derivatives of 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol form a new class of high-density energetic materials. Their high density, moderate to good thermal stability, and excellent detonation properties have been identified, making them potential candidates for use in explosives (Thottempudi & Shreeve, 2011).

5. Synthesis and Activation in Chemical Processes

The efficiency of certain triazole derivatives as activators in phosphoramidite alcoholysis has been studied. This research is essential for understanding the role of these compounds in facilitating or accelerating chemical reactions (Nurminen, Mattinen, & Lönnberg, 2003).

Safety And Hazards

Future Directions

The study of nitrobenzenes and similar compounds is an active area of research. These compounds have potential applications in various fields, including medicine, agriculture, and industry . Future research will likely focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.

properties

IUPAC Name |

3-(3-nitrophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-8-9-7(10-11-8)5-2-1-3-6(4-5)12(14)15/h1-4H,(H2,9,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBITECELKZDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)